molecular formula C6H7FN2 B151905 (6-Fluoropyridin-3-yl)methanamine CAS No. 205744-17-8

(6-Fluoropyridin-3-yl)methanamine

Cat. No. B151905
M. Wt: 126.13 g/mol
InChI Key: KYRWSLUCAPNJPI-UHFFFAOYSA-N
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Description

“(6-Fluoropyridin-3-yl)methanamine” is a chemical compound with the molecular formula C6H7FN2 . It is also known as 3-(Aminomethyl)-6-fluoropyridine.


Synthesis Analysis

“(6-Fluoropyridin-3-yl)methanamine” can be synthesized by several methods, including the reaction of 6-Fluoropyridine with formaldehyde followed by reduction with hydrogen gas in the presence of a nickel catalyst.


Molecular Structure Analysis

The molecular structure of “(6-Fluoropyridin-3-yl)methanamine” is stable under normal conditions, but it can degrade in the presence of strong acids or bases or exposure to light . The InChI code for this compound is 1S/C6H7FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 .


Physical And Chemical Properties Analysis

“(6-Fluoropyridin-3-yl)methanamine” is a colorless to pale yellow liquid with a boiling point of 201-203°C at 760 mmHg. It has a melting point of 30-34°C and a density of 1.165 g/cm3 at 25°C. The compound is soluble in water, ethanol, and most organic solvents.

Scientific Research Applications

Catalytic Applications

  • Nickel(II) complexes derived from fluorinated ligands, including those related to (6-Fluoropyridin-3-yl)methanamine, have been synthesized and shown to be efficient catalysts for alkane hydroxylation and O-arylation of phenol (Kerbib et al., 2020). These complexes demonstrate significant potential in organic synthesis due to their ability to selectively oxidize cyclohexane and catalyze C-O coupling reactions of phenol with aryl halides.

Pharmaceutical Research

  • Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to (6-Fluoropyridin-3-yl)methanamine, have been designed as serotonin 5-HT1A receptor-biased agonists, showing promise as antidepressants due to their robust antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

Antibacterial and Antifungal Properties

  • Synthesized compounds structurally similar to (6-Fluoropyridin-3-yl)methanamine have been evaluated for their antibacterial and antifungal activities, displaying acceptable results (Rao et al., 2013).
  • A new series of quinoline derivatives carrying 1,2,3-triazole moiety, which includes structures related to (6-Fluoropyridin-3-yl)methanamine, exhibited moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).

Photophysical Studies

  • The photophysical properties of (anthracen-9-yl)methanamines, which include derivatives of (6-Fluoropyridin-3-yl)methanamine, have been studied. These studies revealed insights into the intramolecular photoinduced electron transfer and the quenching of excited states in these molecules (Mathew et al., 2020).

Synthesis and Structural Studies

  • The synthesis and characterization of N,N-bis(4-(6-2,2'-bipyridine)-phenyl-methyl)-2-(aminomethyl)pyridine, a compound structurally related to (6-Fluoropyridin-3-yl)methanamine, has been reported. The study provides insights into the structural and spectral properties of such compounds (Ping-hua, 2010).

Safety And Hazards

“(6-Fluoropyridin-3-yl)methanamine” should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

properties

IUPAC Name

(6-fluoropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRWSLUCAPNJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617261
Record name 1-(6-Fluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoropyridin-3-yl)methanamine

CAS RN

205744-17-8
Record name 1-(6-Fluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-fluoropyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Zhang, J Dong, X Xu, Q Liu - Chemical Reviews, 2016 - ACS Publications
Push–pull alkenes, which bear electron-donating and -accepting group(s) at both termini of a CC double bond, respectively, are of interest not only for their unique electronic …
Number of citations: 127 pubs.acs.org

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